molecular formula C6H9BrN2 B1528478 4-bromo-3-ethyl-1-methyl-1H-pyrazole CAS No. 61592-32-3

4-bromo-3-ethyl-1-methyl-1H-pyrazole

Cat. No.: B1528478
CAS No.: 61592-32-3
M. Wt: 189.05 g/mol
InChI Key: FYLFWBNPLFJESH-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of pyrazoles can vary widely depending on their specific structure and the functional groups they contain. Some pyrazoles work by interacting with specific enzymes or receptors in the body, altering their function and leading to changes in cellular processes .

The pharmacokinetics of pyrazoles, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Factors such as the compound’s lipophilicity, water solubility, and chemical stability can influence its bioavailability .

The action of pyrazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Temperature, light, and the presence of other chemicals can also affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethyl-1-methyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method provides a straightforward approach to obtaining pyrazole derivatives under mild conditions.

Industrial Production Methods

Industrial production methods for this compound often utilize cost-effective and scalable processes. For instance, the use of Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup and presents valuable eco-friendly attributes . This method benefits from the use of resinous, nontoxic, and thermally stable catalysts, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethyl-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the pyrazole ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different pyrazole derivatives with altered electronic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-3-ethyl-1-methyl-1H-pyrazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic systems and for exploring new chemical reactivity and biological activities .

Properties

IUPAC Name

4-bromo-3-ethyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLFWBNPLFJESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734960
Record name 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61592-32-3
Record name 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-ethyl-1-methyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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